3-Bromo-5-fluoro-4-methylbenzo[b]thiophene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromo-5-fluoro-4-methylbenzo[b]thiophene is a heterocyclic aromatic compound with the molecular formula C₉H₆BrFS. It is a derivative of benzo[b]thiophene, which is a sulfur-containing aromatic ring fused with a benzene ring. The presence of bromine, fluorine, and methyl groups on the benzo[b]thiophene core makes this compound unique and potentially useful in various chemical and pharmaceutical applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-5-fluoro-4-methylbenzo[b]thiophene can be achieved through several methods. One common approach involves the bromination and fluorination of 4-methylbenzo[b]thiophene. The reaction typically requires the use of bromine or a brominating agent, such as N-bromosuccinimide (NBS), and a fluorinating agent, such as Selectfluor or N-fluorobenzenesulfonimide (NFSI). The reaction conditions often involve the use of a solvent like dichloromethane or acetonitrile and may require a catalyst or a base to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and fluorination processes. These processes are typically optimized for high yield and purity, and may involve continuous flow reactors or batch reactors. The choice of reagents, solvents, and reaction conditions is crucial to ensure the efficiency and safety of the production process .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-5-fluoro-4-methylbenzo[b]thiophene can undergo various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms on the benzo[b]thiophene ring can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic or aliphatic compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines or thiols, and electrophiles like alkyl halides. Conditions may involve the use of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF).
Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be used under controlled conditions.
Coupling Reactions: Palladium catalysts, such as Pd(PPh₃)₄, and boron reagents, like phenylboronic acid, are commonly used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzo[b]thiophene derivatives, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
3-Bromo-5-fluoro-4-methylbenzo[b]thiophene has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: The compound can be used in the development of bioactive molecules and pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-Bromo-5-fluoro-4-methylbenzo[b]thiophene depends on its specific application. In medicinal chemistry, the compound may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The presence of bromine and fluorine atoms can enhance the compound’s binding affinity and selectivity for its targets. The pathways involved may include inhibition of enzyme activity, modulation of receptor function, or interference with cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
3-Bromo-5-fluoro-4-methoxyaniline:
3-Bromo-5-fluoro-4-methylbenzoic acid: A related compound with a carboxylic acid group instead of the thiophene ring, used in different chemical reactions and applications.
Uniqueness
3-Bromo-5-fluoro-4-methylbenzo[b]thiophene is unique due to its specific substitution pattern on the benzo[b]thiophene ring. The combination of bromine, fluorine, and methyl groups provides distinct chemical properties and reactivity, making it valuable in various research and industrial applications .
Properties
IUPAC Name |
3-bromo-5-fluoro-4-methyl-1-benzothiophene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrFS/c1-5-7(11)2-3-8-9(5)6(10)4-12-8/h2-4H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LGCKIVMYMCJGPA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1C(=CS2)Br)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrFS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.